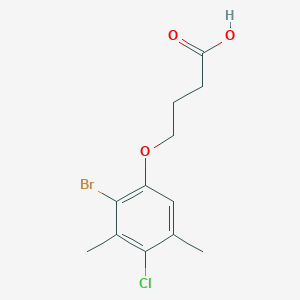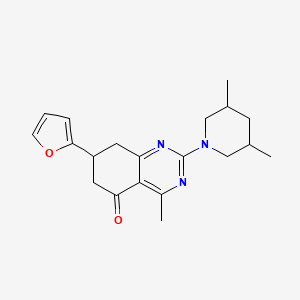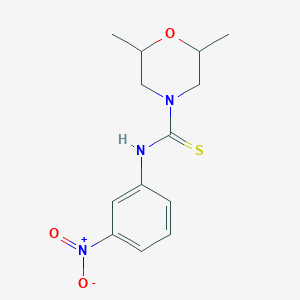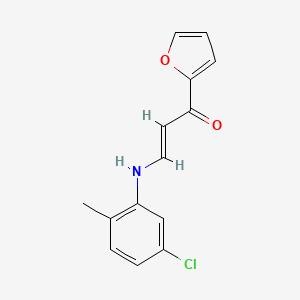![molecular formula C20H25NO2 B4617454 7,7-dimethyl-4-[4-(propan-2-yl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4617454.png)
7,7-dimethyl-4-[4-(propan-2-yl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Vue d'ensemble
Description
7,7-dimethyl-4-[4-(propan-2-yl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound with a unique structure that includes a quinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-4-[4-(propan-2-yl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multiple steps. One common method starts with the treatment of 3,3-dimethyl cyclohexanone with dimethyl carbonate in the presence of sodium hydride in tetrahydrofuran (THF). This reaction yields methyl-4,4-dimethyl-2-oxocyclohexane-1-carboxylate, which then undergoes cyclization with S-methylisothiourea hemisulfate in water to form the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above would likely involve optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-dimethyl-4-[4-(propan-2-yl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core, potentially leading to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
7,7-dimethyl-4-[4-(propan-2-yl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as an antiviral or anticancer agent, although specific studies are limited.
Industry: It may be used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7,7-dimethyl-4-[4-(propan-2-yl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is not well-characterized. its quinoline core suggests that it may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene: This compound shares a similar structural motif but lacks the quinoline core.
2-[4a,8-Dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol: Another structurally related compound with different functional groups.
Uniqueness
The uniqueness of 7,7-dimethyl-4-[4-(propan-2-yl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione lies in its specific quinoline core and the presence of both dimethyl and isopropyl groups. This combination of structural features may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
7,7-dimethyl-4-(4-propan-2-ylphenyl)-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-12(2)13-5-7-14(8-6-13)15-9-18(23)21-16-10-20(3,4)11-17(22)19(15)16/h5-8,12,15H,9-11H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFCKKANRMBDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-METHYLPIPERAZINE](/img/structure/B4617375.png)
![1'-butyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4617392.png)
![METHYL 3-({[4-(3,4-DICHLOROBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4617397.png)
![N-[3-(3-methoxyphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4617401.png)
![N-{6-tert-butyl-3-[(4-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4617403.png)




![ethyl 5-(aminocarbonyl)-2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4617442.png)

![6-[(5Z)-5-{[4-(Methoxycarbonyl)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]hexanoic acid](/img/structure/B4617465.png)
![ethyl 4-{[(2-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4617471.png)
![(4Z)-2-benzylsulfanyl-4-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-thiazol-5-one](/img/structure/B4617474.png)
